![molecular formula C22H23NO4 B12295272 3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

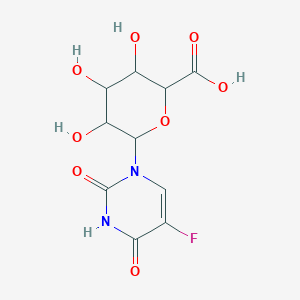

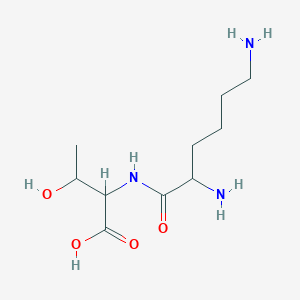

La tilofóridicina A es un alcaloide fenantroindolizidínico derivado de la planta Tylophora indica, que pertenece a la familia Asclepiadaceae . Este compuesto ha suscitado un gran interés debido a sus diversas actividades biológicas, que incluyen propiedades anticancerígenas, antibacterianas y antiinflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la tilofóridicina A implica varios pasos, incluida la formación del sistema cíclico indolizidínico y la posterior fusión con un anillo de fenantreno . La ruta sintética suele comenzar con la preparación del intermedio indolizidínico, seguido de la ciclación y las modificaciones del grupo funcional para producir tilofóridicina A .

Métodos de producción industrial: La producción industrial de tilofóridicina A se consigue principalmente mediante métodos biotecnológicos. Un enfoque común implica el uso de Agrobacterium rhizogenes para inducir cultivos de raíces peludas en Tylophora indica . Estos cultivos se cultivan posteriormente en suspensión líquida para maximizar la biomasa y la producción de alcaloides . La extracción de la tilofóridicina A se realiza normalmente mediante técnicas de maceración .

Análisis de las reacciones químicas

Tipos de reacciones: La tilofóridicina A experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la tilofóridicina A incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las reacciones de sustitución suelen implicar nucleófilos como las aminas y los alcoholes .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de la tilofóridicina A con grupos funcionales modificados, que pueden presentar diferentes actividades biológicas .

Aplicaciones de la investigación científica

La tilofóridicina A tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los alcaloides fenantroindolizidínicos . En biología y medicina, se investiga la tilofóridicina A por su potencial como agente anticancerígeno debido a su capacidad para inhibir la proliferación celular e inducir la apoptosis en las células cancerosas . Además, ha mostrado ser prometedora como agente antibacteriano y antiinflamatorio .

Análisis De Reacciones Químicas

Types of Reactions: Tylophoridicine A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of tylophoridicine A include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products: The major products formed from these reactions include various derivatives of tylophoridicine A with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Tylophoridicine A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of phenanthroindolizidine alkaloids . In biology and medicine, tylophoridicine A is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . Additionally, it has shown promise as an antibacterial and anti-inflammatory agent .

Mecanismo De Acción

El mecanismo de acción de la tilofóridicina A implica la inhibición de la biosíntesis de proteínas y la regulación a la baja de la ciclina D1, una proteína esencial para la progresión del ciclo celular . Esto lleva a la supresión de la proliferación de células cancerosas y la inducción de la apoptosis . La tilofóridicina A también se dirige a diversas vías moleculares, incluida la vía de señalización NF-κB, que desempeña un papel crucial en la inflamación y el cáncer .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares a la tilofóridicina A incluyen la tiloforina, la tiloforinina y la tilofrinidina . Estos compuestos comparten una estructura fenantroindolizidínica similar y presentan actividades biológicas comparables .

Singularidad: La tilofóridicina A es única debido a sus modificaciones moleculares específicas, que mejoran su actividad biológica y selectividad . En comparación con otros alcaloides fenantroindolizidínicos, la tilofóridicina A ha mostrado una mayor potencia en la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis .

Propiedades

IUPAC Name |

3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFIDYCYVJWPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)

![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)

![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)

![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)

![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)